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Compound of Interest

Compound Name: D-Fructose-13C

Cat. No.: B12418174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of

13C labeled fructose, a critical tool in metabolic research and drug development. This

document details quantitative data, experimental protocols for characterization, and the

biological context for its application, including relevant metabolic pathways and experimental

workflows.

Physicochemical Properties
The introduction of 13C isotopes into the fructose molecule results in a predictable increase in

its molecular weight, while other physical properties such as melting point, solubility, and optical

activity remain largely unchanged from the unlabeled compound. The primary advantage of

13C labeling lies in its utility for nuclear magnetic resonance (NMR) spectroscopy and mass

spectrometry (MS), enabling the tracing of fructose metabolism in biological systems.

Quantitative Data Summary
The following tables summarize the key physicochemical properties of various 13C labeled

fructose isotopomers.

Table 1: General Physicochemical Properties of 13C Labeled Fructose
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Property Value Source

Appearance White crystalline powder [1][2][3]

Optical Activity ([α]20/D, c=2 in

H2O with trace NH4OH)
-93.5°

Melting Point 119-122 °C (decomposes)

Solubility
Very soluble in water; soluble

in ethanol.

Table 2: Molecular Weight and Isotopic Purity of Common 13C Fructose Isotopomers

Isotopomer
Molecular Weight (
g/mol )

Isotopic Purity
(atom % 13C)

Source

D-Fructose

(Unlabeled)
180.16 N/A

D-Fructose-1-13C 181.15 ≥99%

D-Fructose-2-13C 181.15 ≥99%

D-Fructose-1,6-13C2 182.14 ≥98%

D-Fructose-U-13C6 186.11 ≥99%

Spectroscopic Data
1.2.1. 13C NMR Spectroscopy

In aqueous solutions, fructose exists as a mixture of isomers, primarily β-fructopyranose, α-

fructofuranose, and β-fructofuranose, each presenting a unique set of peaks in the 13C NMR

spectrum. The chemical shifts for the carbon atoms in these isomers typically fall between 60

and 110 ppm. The introduction of 13C labels enhances the signal intensity of the labeled

carbon atoms, facilitating tracer studies.

1.2.2. Mass Spectrometry
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The fragmentation of fructose in mass spectrometry is characterized by consecutive losses of

water (H2O) and formaldehyde (CH2O). Under chemical ionization, characteristic losses of

acetate (M-60) or ketene (M-42) are observed for derivatized fructose. Electron impact

ionization of derivatized fructose yields a unique C1-C3 fragment. These fragmentation

patterns are shifted by the mass of the incorporated 13C isotopes, allowing for the

quantification of labeled fructose and its metabolites.

Experimental Protocols
Determination of Melting Point
The melting point of 13C labeled fructose can be determined using the capillary method with a

melting point apparatus.

Methodology:

Sample Preparation: A small amount of the dry, crystalline 13C labeled fructose is placed into

a glass capillary tube, which is sealed at one end. The sample is packed to a height of 2-3

mm by tapping the tube.

Apparatus Setup: The capillary tube is inserted into the heating block of the melting point

apparatus.

Heating: The sample is heated at a steady rate. A slower heating rate (e.g., 1-2 °C per

minute) is used when approaching the expected melting point to ensure accuracy.

Observation: The temperature at which the substance begins to melt (the first appearance of

liquid) and the temperature at which it becomes completely liquid are recorded as the

melting range.

Determination of Solubility
The solubility of 13C labeled fructose can be determined by preparing a saturated solution at a

specific temperature and measuring the concentration of the dissolved solute.

Methodology:
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Solution Preparation: An excess amount of 13C labeled fructose is added to a known volume

of solvent (e.g., water, ethanol) in a sealed container.

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to

ensure that equilibrium is reached and the solution is saturated.

Sample Analysis: A sample of the supernatant is carefully removed and its concentration is

determined using an appropriate analytical technique, such as high-performance liquid

chromatography (HPLC) or a colorimetric method like the anthrone assay.

Application in Metabolic Research
13C labeled fructose is a powerful tool for tracing the metabolic fate of fructose in biological

systems through a technique known as 13C Metabolic Flux Analysis (13C-MFA).

Fructose Metabolic Pathway (Fructolysis)
Fructose is primarily metabolized in the liver through a process called fructolysis. The pathway

involves the phosphorylation of fructose to fructose-1-phosphate, which is then cleaved into

dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon intermediates

can then enter glycolysis or gluconeogenesis.

Fructose Fructose-1-Phosphate Fructokinase
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Phosphate
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Fructolysis Metabolic Pathway

Experimental Workflow for 13C Fructose Tracer Studies
A typical experimental workflow for using 13C labeled fructose in metabolic flux analysis

involves several key steps, from experimental design to data analysis.
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13C Fructose Tracer Study Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12418174#physicochemical-properties-of-13c-
labeled-fructose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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